2-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid
Description
2-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid is a bicyclic heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a p-tolyl group at position 6 and an acetic acid moiety at position 5. The p-tolyl substituent (4-methylphenyl) may influence lipophilicity and metabolic stability, positioning this compound for exploration in therapeutic applications such as anticancer, antimicrobial, or anticonvulsant agents.
Properties
Molecular Formula |
C13H11N3O2S |
|---|---|
Molecular Weight |
273.31 g/mol |
IUPAC Name |
2-[6-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]acetic acid |
InChI |
InChI=1S/C13H11N3O2S/c1-8-2-4-9(5-3-8)12-10(6-11(17)18)19-13-14-7-15-16(12)13/h2-5,7H,6H2,1H3,(H,17,18) |
InChI Key |
OQNQDFVRJHOKCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC3=NC=NN23)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid typically involves the reaction of hydrazonoyl halides with thiosemicarbazides under reflux conditions. The reaction is carried out in the presence of ethanol and triethylamine, which act as solvents and catalysts, respectively . The reaction yields the desired compound through a series of condensation and cyclization steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole or triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives of the original compound.
Scientific Research Applications
2-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial, antifungal, and antiviral activities.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division . Additionally, it can bind to receptors and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c)
- Activity : Demonstrated potent anticonvulsant activity in the maximal electroshock (MES) test with an ED50 of 49.1 mg/kg and a protective index (PI) of 1.9 .
- Comparison : The electron-withdrawing fluorine atom enhances activity compared to the p-tolyl group, likely due to improved receptor binding or metabolic stability.
6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b)
Halo-Substituted Derivatives (e.g., Cl, Br)
- Activity : Chloro- and bromo-substituted analogs showed enhanced anticancer activity, with IC50 values <10 µM in some cases .
- Comparison : Halogens may improve DNA intercalation or kinase inhibition, whereas the p-tolyl group’s methyl substituent might prioritize metabolic stability over potency.
Functional Group Modifications
Acetamide Derivatives (e.g., N-aryl-(6-oxo-5,6-dihydrothiazolo[3,2-b][1,2,4]triazol-5-yl)acetamides)
5-Ylidene Derivatives (e.g., 5-(4-fluorobenzylidene)-thiazolo[3,2-b][1,2,4]triazol-6-ones)
- Activity: Exhibited superior anticancer activity (IC50 = 2.5–7.8 µM) compared to non-conjugated analogs .
- Comparison : The conjugated ylidene system likely enhances π-π stacking with biological targets, a feature absent in the acetic acid derivative.
Physicochemical and Pharmacokinetic Properties
| Compound | logP | Molecular Weight | Aqueous Solubility | Key Feature |
|---|---|---|---|---|
| 2-(6-(p-Tolyl)thiazolo[3,2-b]triazol-5-yl)acetic acid | ~2.1 | 317.36 | Moderate (carboxylic acid) | High polarity, potential for salt formation |
| 6-(4-Fluorophenyl)thiazolo[3,2-b]triazole | ~3.0 | 289.31 | Low | Enhanced receptor affinity |
| N-(4-Chlorophenyl)-(6-oxo-thiazolo[3,2-b]triazol-5-yl)acetamide | ~2.8 | 349.80 | Low | Improved membrane permeability |
Biological Activity
2-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.
- Molecular Formula : C13H11N3O2S
- Molecular Weight : 273.31 g/mol
- CAS Number : 1017232-64-2
Antimicrobial Activity
Research indicates that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant antimicrobial properties. In a study assessing various derivatives, compounds similar to this compound demonstrated effective inhibition against a range of bacterial and fungal strains. Notably:
- Minimum Inhibitory Concentration (MIC) values were recorded as low as 16 μg/mL against Staphylococcus aureus and 32 μg/mL against Candida albicans .
- The mechanism of action is primarily attributed to the inhibition of the bacterial fatty acid biosynthesis enzyme FabI .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- In vitro assays showed that derivatives exhibited cytotoxic activities against several cancer cell lines with IC50 values ranging from 10 to 20 μM .
- The presence of the thiazole and triazole rings is believed to enhance the binding affinity to cancer targets compared to other similar compounds .
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent:
- It has been linked to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This mechanism suggests potential applications in treating inflammatory diseases .
Case Study 1: Antimicrobial Screening
A series of synthesized thiazolo[3,2-b][1,2,4]triazole derivatives were screened for antimicrobial activity. Among these compounds:
- Compound 10 exhibited an MIC of 16 μg/mL against S. aureus.
- Compound 11 showed an MIC of 32 μg/mL against C. albicans, indicating strong antifungal properties .
Case Study 2: Anticancer Evaluation
In a comparative study against known anticancer agents:
- Compounds containing the thiazolo[3,2-b][1,2,4]triazole structure displayed comparable or superior cytotoxicity to doxorubicin in MCF-7 breast cancer cells with IC50 values around 14 μM .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
How can the synthesis of 2-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid be optimized for improved yield under acidic conditions?
Methodological Answer:
The compound is synthesized via cyclization reactions in acetic acid media. Key steps include:
- Condensing 5-mercapto-1,2,4-triazoles with N-aryl-maleimides or cyano compounds in refluxing acetic acid with concentrated sulfuric acid (AcOH/H⁺) .
- Optimizing reaction time (2–3 hours) and stoichiometric ratios (1:1 molar ratio of triazole to maleimide) to achieve yields of 30–72% .
- Using sodium acetate as a catalyst to enhance cyclization efficiency .
What spectroscopic techniques are critical for confirming the structure of thiazolo-triazole-acetic acid derivatives?
Methodological Answer:
Structural validation requires:
- Elemental analysis to confirm molecular composition .
- IR spectroscopy to identify functional groups (e.g., C=O at ~1700 cm⁻¹ for acetic acid) .
- ¹H/¹³C-NMR to resolve aromatic protons (6.5–8.0 ppm) and triazole/thiazole carbons .
- Mass spectrometry for molecular ion peaks and fragmentation patterns .
How can stability studies be designed to assess decomposition pathways under varying pH and temperature?
Methodological Answer:
- Use HPLC to monitor degradation products under accelerated conditions (e.g., 40°C, 75% RH) .
- Perform mass balance analysis to quantify residual parent compound and impurities .
- Validate stability using pH-varied buffers (1.2–9.0) to simulate gastrointestinal and physiological environments .
What methodologies are effective for evaluating the antimicrobial activity of thiazolo-triazole-acetic acid derivatives?
Methodological Answer:
- In vitro agar dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .
- Antifungal testing using Candida species, with MIC (minimum inhibitory concentration) values determined via broth microdilution .
- Compare activity to reference drugs (e.g., ampicillin, fluconazole) for potency benchmarking .
Advanced Research Questions
How can regioisomer formation be controlled during cyclization reactions of thiazolo-triazole derivatives?
Methodological Answer:
- Adjust acid strength : Concentrated HCl favors thiazolo[3,2-b]triazoles over [2,3-c] isomers .
- Use molecular modeling (e.g., molecular minimization energy calculations) to predict thermodynamic preference for [3,2-b] regioisomers .
- Validate outcomes via X-ray crystallography to confirm regiochemistry .
What strategies resolve contradictions between expected and observed spectral data in thiazolo-triazole derivatives?
Methodological Answer:
- 2D-NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
- Isotopic labeling (e.g., ¹⁵N) to trace nitrogen connectivity in triazole rings .
- Single-crystal X-ray diffraction for unambiguous structural assignment .
How can asymmetric synthesis introduce chiral centers into thiazolo-triazole derivatives?
Methodological Answer:
- Use Mannich-type additions with chiral (SS)-N-tert-butanesulfinyl-trifluoroacetaldimine to achieve >98% diastereoselectivity .
- Scale reactions using lithiated thiazolo-triazoles and chiral imines under anhydrous conditions .
- Validate enantiopurity via chiral HPLC or optical rotation measurements .
How can molecular modeling predict the regiochemical outcome of thiazolo-triazole cyclization?
Methodological Answer:
- Perform density functional theory (DFT) calculations to compare activation energies of competing pathways .
- Use molecular dynamics simulations to assess steric and electronic effects of substituents (e.g., p-Tolyl) on cyclization .
- Validate predictions with experimental kinetic studies .
What approaches establish structure-activity relationships (SAR) for anti-inflammatory activity?
Methodological Answer:
- Systematic substitution : Introduce electron-withdrawing (e.g., -F) or donating (e.g., -OCH₃) groups at the p-Tolyl moiety .
- In vivo testing : Carrageenan-induced edema and acetic acid writhing models in mice to quantify potency .
- Toxicity profiling : Compare ulcerogenic risks to parent drugs (e.g., flurbiprofen) at equivalent doses .
How can computational methods optimize the pharmacokinetic profile of thiazolo-triazole-acetic acid derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
